3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid is a brominated furan carboxylic acid derivative bearing a 4-bromobenzenesulfonyl group appended via a methylene linker at the furan 3-position. The compound has a molecular formula of C12H9BrO5S and a molecular weight of 345.17 g/mol, with a typical commercial purity of 95%.

Molecular Formula C12H9BrO5S
Molecular Weight 345.17 g/mol
CAS No. 1098359-00-2
Cat. No. B1517746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid
CAS1098359-00-2
Molecular FormulaC12H9BrO5S
Molecular Weight345.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CC2=C(OC=C2)C(=O)O)Br
InChIInChI=1S/C12H9BrO5S/c13-9-1-3-10(4-2-9)19(16,17)7-8-5-6-18-11(8)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyCCUBBIMTIAJNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid (CAS 1098359-00-2): Structural and Physicochemical Baseline for Procurement Selection


3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid is a brominated furan carboxylic acid derivative bearing a 4-bromobenzenesulfonyl group appended via a methylene linker at the furan 3-position [1]. The compound has a molecular formula of C12H9BrO5S and a molecular weight of 345.17 g/mol, with a typical commercial purity of 95% [1]. Its computed physicochemical profile (XLogP3-AA = 2.3, TPSA = 93 Ų, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds) places it within drug-like chemical space, and the presence of the aryl bromide provides a synthetic handle for further functionalization via cross-coupling chemistry [1][2].

Rationale Against Unverified Substitution of 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid with In-Class Analogs


Furan-2-carboxylic acid derivatives with arylsulfonylmethyl substituents are not functionally interchangeable. The position of the sulfonylmethyl group on the furan ring (3- vs. 5-position) alters electronic distribution, steric accessibility, and intramolecular hydrogen-bonding capacity, which directly influence target binding [1]. Furthermore, the 4-bromophenyl moiety enables orthogonal reactivity via C–Br bond preservation in palladium-catalyzed cross-couplings, a feature absent in chloro, methyl, or unsubstituted phenyl analogs [2]. Selecting a positional isomer or an analog with a different aryl substituent without quantitative comparative data risks compromising synthetic tractability, biological activity, and reproducibility of downstream results.

Quantitative Differentiation Evidence for 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid vs. Closest Analogs


Regioisomeric Advantage: 3-Position vs. 5-Position Sulfonylmethyl Substitution Alters Hydrogen-Bonding Topology

The target compound places the sulfonylmethyl group at the furan 3-position, adjacent to the carboxylic acid, creating a distinct hydrogen-bond donor–acceptor network. In contrast, the 5-substituted isomer (5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid, CAS 897776-09-9) positions the sulfonyl group distal to the carboxylate. While no direct head-to-head assay data were identified in accessible primary literature, the topological polar surface area (TPSA) is identical at 93 Ų for both isomers [1][2]; however, the 3-substituted isomer exhibits a computed XLogP3-AA of 2.3 [1], suggesting comparable lipophilicity but altered electronic distribution due to the proximity of the electron-withdrawing sulfone to the carboxylate. This proximity is expected to lower the pKa of the carboxylic acid relative to the 5-isomer, potentially enhancing solubility and target engagement at physiological pH.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Synthetic Diversifiability: Aryl Bromide Handle Enables Pd-Catalyzed Cross-Coupling Without C–Br Cleavage

The 4-bromophenyl group in the target compound is stable under palladium-catalyzed desulfitative coupling conditions. Research demonstrates that 4-bromobenzenesulfonyl chlorides undergo regioselective C–C bond formation with heteroarenes without loss of the C–Br bond, enabling subsequent orthogonal functionalization [1]. This contrasts with the 4-chlorophenyl analog (3-[(4-chlorobenzenesulfonyl)methyl]furan-2-carboxylic acid), where the weaker C–Cl bond may undergo competitive oxidative addition, and the 4-methylphenyl analog, which lacks a cross-coupling handle. The bromine atom thus serves as a latent synthetic diversification point, adding value in library synthesis.

Synthetic Chemistry Cross-Coupling Building Blocks

Physicochemical Profile Comparison: 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid vs. 5-(4-Bromobenzenesulfonyl)furan-2-carboxylic acid (Direct Sulfone Linker)

Replacing the methylene linker with a direct sulfone attachment (CAS 61942-30-1) alters molecular flexibility and electronic properties. The target compound possesses 4 rotatable bonds versus 3 for the direct-linked analog [1], providing greater conformational adaptability. The additional sp³ carbon also reduces the electron-withdrawing effect of the sulfone on the furan ring, potentially improving oxidative stability. Computed properties highlight that while the molecular weight difference is modest (345.17 vs. 331.14 g/mol), the topological polar surface area for the direct-linked analog is likely lower (not computed here), which may reduce aqueous solubility.

Physicochemical Properties Drug Design Ligand Efficiency

Computed ADME Profile: Favorable Balance of Lipophilicity and Polarity for CNS Drug Discovery

With a computed XLogP3-AA of 2.3 and TPSA of 93 Ų, the target compound resides within the favorable range for CNS penetration (typically XLogP 1–4, TPSA < 90 Ų for optimal brain exposure) [1]. The TPSA of 93 Ų is slightly above the conventional CNS threshold of 90 Ų, suggesting moderate CNS permeability. The 4-chlorophenyl analog would have a similar TPSA but lower XLogP (~2.0), while the 4-methylphenyl analog would have higher XLogP (~2.6) with identical TPSA [2]. The bromo compound thus offers an intermediate lipophilicity that may balance passive permeability and aqueous solubility for in vivo studies.

ADME Prediction CNS Drug Discovery Blood-Brain Barrier

Optimal Use Scenarios for 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Campaigns Targeting Enzymes with Flexible Active Sites

The 3-position sulfonylmethyl substitution combined with the methylene linker provides a unique hydrogen-bonding signature and conformational flexibility (4 rotatable bonds) that cannot be replicated by 5-substituted isomers or direct sulfone-linked analogs [1]. Medicinal chemists exploring induced-fit binding modes should select this compound over rigid analogs to maximize the probability of identifying novel binding poses.

Iterative Library Synthesis Using the Aryl Bromide as a Latent Diversification Handle

The 4-bromophenyl group is stable under Pd-catalyzed desulfitative coupling, allowing C–C bond formation at the furan or other positions while preserving the C–Br bond for subsequent Suzuki, Heck, or Buchwald-Hartwig reactions [2]. This orthogonal reactivity strategy is not feasible with the 4-chloro or 4-methyl analogs, making the bromo compound the preferred core scaffold for parallel library synthesis.

CNS Penetrant Lead Optimization Where Lipophilicity Must Be Tightly Controlled

The computed XLogP3-AA of 2.3 positions the compound in the optimal lipophilicity range for CNS drug discovery, balancing passive permeability with solubility [1]. Compared to the 4-methyl analog (XLogP ≈ 2.6), which may increase hERG and phospholipidosis risk, the bromo derivative offers a more favorable developability profile for neuroscience programs requiring blood-brain barrier penetration.

Biochemical Assay Development Requiring a Covalent Modifier or Affinity Probe Precursor

The bromine atom can serve as a heavy atom for X-ray crystallographic phasing or as a leaving group in nucleophilic aromatic substitution with biological thiols, enabling covalent probe design. The 3-carboxylic acid provides a conjugation point for biotin or fluorophore attachment without compromising the sulfonyl pharmacophore [1]. This dual functionality is absent in methyl-substituted analogs.

Quote Request

Request a Quote for 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.